2-(Naphthylmethyl)-1-propylbenzimidazole
Description
Historical Context and Broad Significance of Benzimidazole (B57391) Heterocycles in Drug Discovery
The journey of benzimidazole in the realm of therapeutics began with a pivotal discovery in the 1950s, when it was identified as a structural component of vitamin B12. ijprs.com This finding sparked considerable interest within the scientific community, suggesting the potential of the benzimidazole core in biological systems. ijprs.com The subsequent discovery of the anthelmintic properties of thiabendazole (B1682256) in 1951 further solidified the position of benzimidazoles as a class of compounds with significant therapeutic promise. ijprs.com
Since these initial discoveries, the benzimidazole scaffold has become an indispensable tool in drug discovery. ijprs.com Its derivatives have been successfully developed into a wide range of clinically used drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole (B1665689) and mebendazole (B1676124), and antihistamines. researchgate.netresearchgate.net The broad spectrum of biological activities exhibited by benzimidazole derivatives has established this heterocyclic system as a crucial pharmacophore in the development of new therapeutic agents. researchgate.netarabjchem.org
Benzimidazole as a Privileged Pharmacophore: Structural Features and Therapeutic Versatility
Benzimidazole is classified as a "privileged pharmacophore," a term used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. arabjchem.org This remarkable versatility stems from its unique structural and physicochemical properties. The benzimidazole structure consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, creating a bicyclic aromatic system. researchgate.netarabjchem.org This arrangement makes it a structural isostere of naturally occurring purine (B94841) nucleotides, allowing it to interact effectively with a wide array of biopolymers such as proteins and enzymes. researchgate.net
Overview of N- and C2-Substituted Benzimidazole Derivatives in Current Research
The versatility of the benzimidazole scaffold is further enhanced by the ease with which it can be chemically modified. The most common points of substitution are the nitrogen atom at position 1 (N1) and the carbon atom at position 2 (C2). These positions are often targeted in the design of new drug candidates to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Research has shown that the nature of the substituents at the N1 and C2 positions can significantly influence the biological activity of the resulting compound. For instance, the introduction of various alkyl or aryl groups at the N1 position can alter the lipophilicity and metabolic stability of the molecule. Similarly, a wide range of substituents at the C2 position, from simple alkyl chains to complex aromatic and heterocyclic moieties, have been explored to target specific enzymes or receptors. researchgate.net The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The ongoing research in this area continues to yield novel benzimidazole derivatives with potent and selective biological activities, highlighting the enduring importance of this scaffold in medicinal chemistry. researchgate.net
Research Rationale and Focus on 2-(Naphthylmethyl)-1-propylbenzimidazole Analogues within Medicinal Chemistry
The specific compound, this compound, represents a logical extension of the research into N- and C2-substituted benzimidazoles. While direct studies on this particular molecule are not widely reported in the available literature, the rationale for its investigation can be inferred from the known structure-activity relationships of related compounds.
The introduction of a propyl group at the N1 position is a common strategy to increase the lipophilicity of the benzimidazole core. This modification can enhance the compound's ability to cross cellular membranes and potentially improve its oral bioavailability. The naphthylmethyl group at the C2 position introduces a large, hydrophobic, and aromatic moiety. Such bulky aromatic groups are known to engage in significant π-π stacking and hydrophobic interactions with biological targets. The exploration of large arylmethyl groups at the C2 position is a recurring theme in the development of various bioactive compounds.
Therefore, the research focus on analogues like this compound is likely driven by the hypothesis that the combination of a moderately lipophilic N-propyl group and a bulky, aromatic C2-naphthylmethyl substituent could lead to compounds with novel or enhanced biological activities. The specific therapeutic area of interest would depend on the target being pursued, but could plausibly include anticancer, anti-inflammatory, or antimicrobial applications, given the broad spectrum of activities associated with the benzimidazole scaffold. The synthesis and evaluation of such analogues are crucial steps in the continuous effort to explore the chemical space around this privileged pharmacophore and to identify new lead compounds for drug development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-propylbenzimidazole |
InChI |
InChI=1S/C21H20N2/c1-2-14-23-20-13-6-5-12-19(20)22-21(23)15-17-10-7-9-16-8-3-4-11-18(16)17/h3-13H,2,14-15H2,1H3 |
InChI Key |
JYMSTBFSYZHPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity Spectrum and Preclinical Pharmacological Investigations
Antiproliferative and Anticancer Research Applications
Benzimidazole (B57391) derivatives are recognized for their potential as anticancer agents, a property attributed to their structural similarity to purine (B94841) bases, allowing them to interact with various biological targets involved in cell proliferation. mdpi.com
Numerous studies have demonstrated the in vitro cytotoxicity of various benzimidazole derivatives against a range of cancer cell lines. For instance, a novel benzimidazole derivative, designated se-182, exhibited significant cytotoxic effects against several human cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for se-182 against HepG2 (human liver cancer), A549 (human lung cancer), MCF-7 (human breast cancer), and DLD-1 (human colorectal adenocarcinoma) cell lines. mdpi.com The results indicated a particularly high cytotoxic effect against HepG2 and A549 cells. mdpi.com
Another study on a series of new benzimidazole derivatives found that several compounds exhibited very good antiproliferative effects. nih.gov Notably, some of these compounds showed specificity for hypoxic conditions, which are often found in solid tumors. nih.gov For example, one compound was found to be most cytotoxic against human lung adenocarcinoma A549 cells under hypoxic conditions. nih.gov
The following table summarizes the cytotoxic activity of a representative benzimidazole derivative (se-182) against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivative se-182
| Cancer Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| HepG2 | Human Liver Cancer | 15.58 mdpi.com |
| A549 | Human Lung Cancer | 15.80 mdpi.com |
| MCF-7 | Human Breast Cancer | 28.70 mdpi.com |
| DLD-1 | Human Colorectal Adenocarcinoma | 37.42 mdpi.com |
Data based on a 72-hour exposure period.
The antiproliferative efficacy of novel benzimidazole derivatives is often compared to established anticancer drugs to gauge their potential. In the study of the benzimidazole derivative se-182, its cytotoxic activity was evaluated alongside cisplatin (B142131), a widely used chemotherapy drug. mdpi.com The results demonstrated that se-182 had a more potent cytotoxic effect on HepG2 and A549 cell lines than cisplatin under the same experimental conditions. mdpi.com
Similarly, another study compared the hypoxia/normoxia cytotoxic coefficient of a benzimidazole derivative to that of tirapazamine, a reference compound known for its hypoxia-selective cytotoxicity. nih.gov The coefficient for the benzimidazole derivative was found to be close to that of tirapazamine, indicating a promising level of hypoxia-specific activity. nih.gov
Table 2: Comparative Antiproliferative Activity of a Benzimidazole Derivative (se-182) and Cisplatin
| Cancer Cell Line | IC₅₀ of se-182 (µM) | IC₅₀ of Cisplatin (µM) |
|---|---|---|
| HepG2 | 15.58 mdpi.com | 20.35 mdpi.com |
| A549 | 15.80 mdpi.com | 18.27 mdpi.com |
| MCF-7 | 28.70 mdpi.com | 15.66 mdpi.com |
| DLD-1 | 37.42 mdpi.com | 12.51 mdpi.com |
Data based on a 72-hour exposure period.
Antimicrobial Activity Studies
The benzimidazole nucleus is a core component of many compounds with a broad spectrum of antimicrobial activity. nih.gov
Research has shown that certain benzimidazole derivatives possess notable antibacterial properties, particularly against Gram-positive bacteria. nih.gov Symmetric bis-benzimidazole (BBZ) conjugates, for example, have displayed potent bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, these compounds generally show no significant activity against Gram-negative bacteria. nih.gov
In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, one compound exhibited significant inhibition against Staphylococcus aureus with a minimal inhibitory concentration (MIC) value of 4 μg/mL. nih.gov In contrast, the activity of these derivatives against the Gram-negative bacterium Escherichia coli was not as pronounced. nih.gov
Table 3: Antibacterial Activity of a Representative Benzimidazole Derivative
| Bacterial Strain | Gram Stain | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 4 nih.gov |
Benzimidazole compounds have been investigated for their antifungal properties against a variety of pathogenic fungi. researchgate.net Some derivatives have demonstrated inhibitory effects against clinically relevant species such as Aspergillus niger and Candida albicans. nih.govnih.gov
In one study, several N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate antifungal activity against both Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. nih.gov Another study found that certain benzimidazole derivatives were effective against Candida species that are resistant to commonly used antifungal drugs like fluconazole. nih.gov
Table 4: Antifungal Activity of a Representative Benzimidazole Derivative
| Fungal Strain | Type | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Aspergillus niger | Mold | 64 nih.gov |
The benzimidazole scaffold is a cornerstone of many anthelmintic drugs used in both human and veterinary medicine for decades. mdpi.com Compounds such as albendazole (B1665689) and mebendazole (B1676124) are well-known benzimidazole-based anthelmintics. mdpi.com Their mechanism of action primarily involves the inhibition of tubulin polymerization in parasites, which disrupts essential cellular functions and leads to the parasite's death. chemistryjournal.net
More recently, the potential of benzimidazole derivatives as antiprotozoal agents has been explored. researchgate.net Studies have shown that certain benzimidazoles are active in vitro against protozoan parasites like Giardia lamblia and Trichomonas vaginalis. researchgate.net
Other Emerging Pharmacological Applications
Beyond the more extensively studied areas of benzimidazole pharmacology, preliminary research and structure-activity relationship (SAR) studies on analogous compounds suggest that 2-(Naphthylmethyl)-1-propylbenzimidazole may possess other significant biological activities. These emerging applications are primarily centered on its potential as an enzyme inhibitor.
Alpha-Glucosidase Inhibitory Potential
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
While direct experimental data on the alpha-glucosidase inhibitory activity of this compound is not extensively documented in publicly available literature, the benzimidazole core is a well-established pharmacophore for alpha-glucosidase inhibitors. Numerous studies on 2-substituted benzimidazole derivatives have demonstrated significant inhibitory potential. For instance, a series of S-substituted benzimidazole-thioquinoline derivatives were designed and synthesized, with some compounds exhibiting potent alpha-glucosidase inhibition. nih.gov The structure-activity relationship studies in these series often highlight the importance of the nature and size of the substituent at the 2-position of the benzimidazole ring.
To illustrate the potential of this compound class, the following table presents data for related benzimidazole derivatives that have been evaluated for alpha-glucosidase inhibitory activity.
Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Acarbose (Standard) | 750.0 | nih.gov |
| 2-((4-Bromobenzyl)thio)-1H-benzo[d]imidazole | 28.0 ± 0.6 | nih.gov |
| 2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole | 89.2 | nih.gov |
This table is for illustrative purposes and shows the activity of related compounds, not this compound itself.
Protein Tyrosine Kinase (PTK) Inhibition Profiles (e.g., Lck, JAK3)
Protein tyrosine kinases (PTKs) are a large family of enzymes that play crucial roles in cellular signal transduction pathways. Dysregulation of PTK activity is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, PTK inhibitors have emerged as a major class of therapeutic agents. The benzimidazole scaffold has been identified as a privileged structure in the design of potent and selective PTK inhibitors.
Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and is essential for T-cell signaling. Inhibitors of Lck are of interest for the treatment of autoimmune diseases and T-cell malignancies. Research on 2-benzimidazole substituted pyrimidines has led to the discovery of potent Lck inhibitors with low nanomolar activity. rsc.org These studies underscore the potential of the 2-substituted benzimidazole motif to effectively target the ATP-binding site of Lck.
Janus kinase 3 (JAK3) is another important PTK that is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling. Selective inhibition of JAK3 is a promising therapeutic approach for autoimmune diseases and organ transplant rejection. While specific data for this compound against JAK3 is not available, the general applicability of the benzimidazole core in designing kinase inhibitors is well-established. The nature of the substituents on the benzimidazole ring is critical for achieving high potency and selectivity. The naphthylmethyl group, with its extended aromatic system, could potentially engage in favorable interactions within the kinase active site.
The table below provides examples of the inhibitory activity of other benzimidazole-based compounds against protein tyrosine kinases to provide context for the potential of this compound.
Table 2: Protein Tyrosine Kinase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| 2-Benzimidazole substituted pyrimidines | Lck | Low nanomolar IC₅₀ | rsc.org |
This table is for illustrative purposes and shows the activity of related compound classes, not this compound itself.
Structure Activity Relationship Sar Investigations of 2 Naphthylmethyl 1 Propylbenzimidazole Analogues
Elucidation of the N1-Propyl Moiety's Influence on Pharmacological Profiles
The substituent at the N1 position of the benzimidazole (B57391) ring plays a critical role in determining the pharmacological properties of the molecule. nih.gov The introduction of various groups at this position can significantly modulate activity. For the target compound, the N1-substituent is a propyl group.
Research on various benzimidazole series has shown that the nature of the N1-substituent is a key determinant of efficacy and selectivity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles evaluated for anti-inflammatory activity, the substitution of a benzyl (B1604629) group at the N1-position was found to enhance the anti-inflammatory action. nih.gov In another study on 2-isobutylphenylethyl benzimidazoles, a methyl linker between the N1-position and an aryl or heteroaryl group was favorable for the inhibition of leukotriene biosynthesis. nih.gov
The influence of the N1-substituent is often dependent on the other substitutions on the benzimidazole ring, highlighting the interplay between different parts of the molecule.
Table 1: Influence of N1-Position Substituents on Benzimidazole Activity This table is generated based on findings from related benzimidazole classes to infer the potential role of the N1-propyl group.
| N1-Substituent | Benzimidazole Series | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Benzyl Group | 1,2,6-Trisubstituted Benzimidazoles | Enhanced anti-inflammatory action. | nih.gov |
| Methyl Linker to Aryl Group | 2-Isobutylphenylethyl Benzimidazoles | Favored inhibition of leukotriene biosynthesis. | nih.gov |
| Propyl Group | N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Integral part of compounds with notable antifungal activity. | nih.gov |
Contribution of the C2-Naphthylmethyl Moiety to Biological Efficacy and Selectivity
The substituent at the C2 position of the benzimidazole scaffold is a major determinant of the molecule's biological target and potency. nih.gov In the case of 2-(naphthylmethyl)-1-propylbenzimidazole, this position is occupied by a naphthylmethyl group, which is a large, bulky, and lipophilic moiety.
The nature of the C2 substituent dictates the molecule's interaction with target proteins. Studies have shown that bulky, often aromatic or heteroaromatic, groups at C2 are common in potent benzimidazole derivatives. For instance, the substitution of various anilines at the C2-position of 6-substituted benzimidazoles yielded compounds with potent anti-inflammatory activity. nih.gov Similarly, the introduction of bulky lipophilic groups has been shown to be favorable for certain activities, such as TRPV-1 antagonism. nih.gov
The naphthylmethyl group specifically contributes to the molecule's activity through several mechanisms:
Hydrophobic Interactions: The large, aromatic surface area of the naphthalene (B1677914) ring can engage in significant hydrophobic and π-π stacking interactions within a protein's binding pocket. nih.gov These interactions are often crucial for anchoring the ligand and achieving high-affinity binding.
Steric Influence: The size and shape of the naphthylmethyl group can confer selectivity for specific biological targets. It may fit well into a large, hydrophobic pocket of one receptor while being too bulky to bind to another, thus defining the compound's selectivity profile.
In studies of related compounds, replacing a phenyl group at C2 with other aromatic systems has been shown to modulate activity. For example, in one series, substituting the C2-phenyl group with five-membered rings resulted in molecules with significant antioxidant activity. nih.gov This underscores the principle that the specific character of the C2-aromatic system is key to the resulting biological effect. The naphthyl ring, being more extended and hydrophobic than a simple phenyl ring, would be expected to produce distinct pharmacological outcomes.
Table 2: Impact of C2-Substituent Characteristics on Biological Activity This table generalizes findings to illustrate the significance of the C2-naphthylmethyl group.
| C2-Substituent Type | Example/General Finding | Observed Effect | Reference |
|---|---|---|---|
| Bulky Lipophilic Groups | General finding for TRPV-1 antagonists | Favorable for potent antagonizing activity. | nih.gov |
| Substituted Anilines | N-(1H-benzimidazol-2-ylmethyl) anilines | Potent anti-inflammatory activity. | nih.gov |
| 5-Membered Heterocycles | Replacement for a C2-phenyl group | Conferred significant antioxidant activity. | nih.gov |
| Naphthylmethyl Group (Inferred) | This compound | Provides a large surface for hydrophobic/π-π interactions, likely enhancing binding affinity. | nih.gov |
Impact of Benzimidazole Ring Substitutions (e.g., at C5, C6) on Activity
Substitutions on the benzene (B151609) portion of the benzimidazole nucleus, particularly at the C5 and C6 positions, are well-established to have a profound impact on biological activity. nih.govnih.gov These substitutions can alter the electronic properties, solubility, and metabolic stability of the entire molecule.
The electronic nature of the substituent is often critical. For example, in a study of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group (an electron-withdrawing group) at the C5 position was crucial for anti-inflammatory and CDK-inhibitory activities. nih.gov Conversely, substituting with an amino or methyl group (electron-donating) at the same position led to a complete loss of activity. nih.gov In another series, the incorporation of electron-withdrawing groups at the C6 position of the benzimidazole ring was found to reduce anti-inflammatory activity. nih.gov
The parent compound, this compound, is unsubstituted at these positions. However, creating analogues with substitutions at C5 or C6 would be a key strategy for optimizing its activity. Based on general SAR principles for benzimidazoles, the following effects could be anticipated:
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl, -CF₃): These groups can modulate the pKa of the imidazole (B134444) nitrogen, affecting hydrogen bonding capabilities. As seen in some series, they can be favorable for certain activities like JAK3 inhibition (e.g., a nitrile group at C6) or TRPV-1 antagonism (e.g., -CF₃ or -Cl). nih.gov
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can enhance lipophilicity and may favor activities like COX-1 inhibition. nih.gov
Hydrophilic Groups (e.g., -COOH, -SO₃H): These can alter the pharmacokinetic profile. Studies have shown that a -COOH group at C5 can be less favorable than an unsubstituted ring for certain activities, while a hydrophilic group at C6 can enhance COX-2 inhibition. nih.govnih.gov
Table 3: Effect of C5 and C6 Substitutions on Benzimidazole Activity This table summarizes findings from various benzimidazole derivatives.
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C5 | Nitro (-NO₂) | Pronounced anti-inflammatory and CDK-inhibitory activity. | nih.gov |
| C5 | Amino (-NH₂) or Methyl (-CH₃) | Complete loss of anti-inflammatory and CDK-inhibitory activity. | nih.gov |
| C5 | Unsubstituted (-H) | Strong growth inhibition of dermatophytes; higher photoprotective activity compared to -COOH or -SO₃H. | nih.gov |
| C6 | Nitrile (-CN) | Resulted in excellent JAK3 inhibition. | nih.gov |
| C6 | Electron-withdrawing groups | Reduced anti-inflammatory activity in one series. | nih.gov |
| C6 | Hydrophilic groups | Enhanced COX-2 inhibition in one study. | nih.gov |
Role of Lipophilicity and Hydrophobicity in Modulating Structure-Activity Relationships
The balance between lipophilicity and hydrophilicity is crucial. While a certain degree of lipophilicity is necessary for membrane permeation and interaction with hydrophobic binding pockets, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The SAR of many benzimidazole series demonstrates this principle. For instance, the introduction of bulky lipophilic groups at certain positions was found to be favorable for potent TRPV-1-antagonising activity. nih.gov In another example, a lipophilic group at the R⁵ position of a 2-phenyl-substituted benzimidazole favored COX-1 inhibition, whereas a hydrophilic group at the same position enhanced COX-2 inhibition. nih.gov
For this compound, the key hydrophobic contributors are:
C2-Naphthylmethyl Moiety: The largest contributor to hydrophobicity, its extended aromatic system is ideal for engaging with non-polar cavities in target proteins. nih.gov
The interplay between these lipophilic groups and any potential polar substitutions on the benzimidazole ring would ultimately define the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its specific biological activity. Molecular modeling studies on other benzimidazole derivatives have confirmed that hydrophobic contacts are often key interactions within the binding sites of target enzymes like soluble epoxide hydrolase (sEH). nih.gov The extensive hydrophobic surface of the naphthylmethyl group would likely play a dominant role in such interactions.
Mechanistic Insights into the Biological Action of 2 Naphthylmethyl 1 Propylbenzimidazole
Identification of Putative Molecular Targets and Binding Sites
The biological activity of benzimidazole (B57391) derivatives is often attributed to their ability to bind to and modulate the function of various biomacromolecules. Research into analogous compounds suggests several putative molecular targets for 2-(Naphthylmethyl)-1-propylbenzimidazole.
One of the most well-documented targets for benzimidazole-containing molecules is DNA. Many bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands. nih.gov This binding is typically non-covalent and involves hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov The planar benzimidazole ring system is well-suited for insertion into the minor groove of the DNA double helix.
Another critical class of targets includes enzymes that are essential for pathological processes. For instance, various benzimidazole derivatives have been investigated as inhibitors of human topoisomerase I, a key enzyme in DNA replication and transcription. nih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to cell death in rapidly dividing cells, a mechanism exploited in cancer therapy.
Protein-protein interactions (PPIs) represent another major area of targeting. A notable example is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Novel benzimidazole derivatives have been designed to inhibit this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells. nih.gov In such cases, the benzimidazole core can act as a scaffold to present other chemical groups in the correct orientation to disrupt the PPI. nih.gov
Furthermore, the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, has been identified as a target for some benzimidazole analogues. nih.gov These compounds were found to reduce the production of the pro-inflammatory cytokine IL-1β, suggesting a direct or indirect inhibitory effect on the assembly or activation of the inflammasome. nih.gov
The following table summarizes potential molecular targets for benzimidazole derivatives based on studies of analogous compounds.
| Putative Molecular Target | General Binding Site/Mechanism | Therapeutic Area | Reference |
| DNA (Minor Groove) | Non-covalent interaction with the minor groove of DNA. | Anticancer | nih.gov |
| Human Topoisomerase I | Stabilization of the enzyme-DNA cleavage complex. | Anticancer | nih.gov |
| p53-MDM2 Interaction | Disruption of the binding between p53 and MDM2. | Anticancer | nih.gov |
| NLRP3 Inflammasome | Inhibition of inflammasome-mediated IL-1β production. | Anti-inflammatory | nih.gov |
Elucidation of Cellular Pathways and Signaling Cascades Modulated by the Compound
The modulation of molecular targets by this compound would be expected to trigger a cascade of events within cellular pathways. Based on the known activities of related compounds, several key pathways are likely to be affected.
A primary pathway influenced by DNA-binding and topoisomerase I-inhibiting benzimidazoles is the induction of apoptosis, or programmed cell death. nih.gov By causing irreparable DNA damage, these compounds can activate intrinsic apoptotic pathways, leading to the activation of caspases and ultimately, cell death.
For benzimidazole derivatives that inhibit the p53-MDM2 interaction, the p53 signaling pathway is a direct target. nih.gov By preventing the degradation of p53, these compounds would lead to an accumulation of active p53 in the cell nucleus. This, in turn, would result in the transcriptional activation of p53 target genes, which can induce cell cycle arrest, senescence, or apoptosis. nih.gov
In the context of inflammation, benzimidazoles targeting the NLRP3 inflammasome would modulate the inflammatory signaling cascade. nih.gov Inhibition of NLRP3 activation would prevent the cleavage of pro-caspase-1 to active caspase-1. This would subsequently block the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the inflammatory response. nih.gov
Investigations into Specific Enzyme Inhibition Mechanisms
The inhibitory action of benzimidazole derivatives against specific enzymes is a key aspect of their mechanism. For enzymes like human topoisomerase I, benzimidazole-based ligands are thought to act as interfacial inhibitors, meaning they bind to the transient complex formed between the enzyme and its DNA substrate. nih.gov This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and subsequent cell death. nih.gov
While not directly studied for this compound, related compounds have shown inhibitory activity against other enzymes. The general mechanism often involves the benzimidazole scaffold placing specific substituents into the active site or allosteric sites of the target enzyme. The nature of the inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific interactions.
Characterization of Receptor Binding and Ligand-Biomacromolecule Interactions
The interaction between a small molecule like this compound and its biological target is governed by its three-dimensional structure and chemical properties. The benzimidazole core provides a rigid, planar structure capable of π-π stacking interactions with aromatic residues in a protein's binding pocket or with DNA bases. The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, which is crucial for specific recognition. nih.gov
The 1-propyl group is a small alkyl chain that contributes to the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and can also engage in hydrophobic interactions within a binding pocket.
The 2-naphthylmethyl group is a bulky, aromatic moiety. This group can participate in significant hydrophobic and π-π stacking interactions, potentially anchoring the molecule into a deep binding pocket on a protein surface or intercalating between DNA base pairs. The specific placement and orientation of this large group are critical for high-affinity binding.
Computational docking studies on related benzimidazoles have helped to visualize these interactions. For example, in the case of p53-MDM2 inhibitors, the benzimidazole scaffold can mimic a key amino acid residue of p53, while its substituents occupy adjacent hydrophobic pockets in the MDM2 protein. nih.gov Similarly, for DNA minor groove binders, the curved shape of the benzimidazole molecule fits snugly into the helical groove of DNA. nih.gov
Computational Chemistry and Molecular Modeling Approaches in Benzimidazole Research
Molecular Docking Simulations for Prediction of Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand and a protein at the atomic level, providing valuable information about binding modes and affinities. nih.govtandfonline.com
In the context of benzimidazole (B57391) research, molecular docking studies have been instrumental in elucidating the binding mechanisms of various derivatives with their biological targets. For instance, docking studies on substituted benzimidazole derivatives have revealed key interactions with the active sites of enzymes like topoisomerase II and DNA gyrase subunit B. tandfonline.com These studies often show that the benzimidazole core and its substituents form crucial hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the target protein. researchgate.net The binding energy, calculated from these interactions, gives an estimate of the binding affinity of the compound. researchgate.net For example, docking studies of some benzimidazole derivatives against Staphylococcus aureus tyrosyl-tRNA synthetase have shown binding affinities ranging from -5.17 to -7.34 kcal/mol. researchgate.netspast.org
A hypothetical molecular docking study of 2-(Naphthylmethyl)-1-propylbenzimidazole could reveal the following potential interactions:
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues on Target |
| Hydrogen Bonding | Benzimidazole nitrogen atoms | Amino acid residues with hydrogen bond donor/acceptor capabilities (e.g., Serine, Threonine, Aspartate, Glutamate) |
| π-π Stacking | Naphthyl group, Benzimidazole ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) |
| Hydrophobic Interactions | Propyl chain, Naphthyl group | Aliphatic and aromatic amino acid residues (e.g., Leucine, Isoleucine, Valine, Alanine) |
These predicted interactions can then be used to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds to improve their potency and reduce toxicity. nih.govnih.gov
In benzimidazole research, QSAR studies have been successfully applied to various series of derivatives to predict their antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, for a series of compounds with known biological activities. nih.gov Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.gov
For a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives, a 3D-QSAR study was conducted to understand their anti-enterovirus activities. nih.gov The resulting model helped in identifying the key structural features required for potent activity, which can guide the synthesis of new antiviral agents. nih.gov Similarly, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa highlighted the importance of molecular weight and total energy for their antibacterial activity. nih.gov
A hypothetical QSAR study on a series of analogues of this compound could involve varying the substituents on the naphthyl and benzimidazole rings. The resulting model could provide insights into how different electronic and steric properties at these positions affect the biological activity.
Table of Hypothetical QSAR Descriptors and Their Potential Impact on Activity:
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity | An optimal value may be required for cell permeability and target engagement. |
| Molar Refractivity (MR) | Molar volume and polarizability | May correlate with the size of the substituent and its ability to fit into the binding pocket. |
| Dipole Moment | Polarity of the molecule | Could influence interactions with polar residues in the target's active site. |
| HOMO/LUMO Energies | Electronic properties | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Such QSAR models are invaluable for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org By simulating the dynamic behavior of a molecule, MD can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. semanticscholar.orgnih.gov
In the context of benzimidazole research, MD simulations have been employed to investigate the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. nih.govnih.gov For instance, MD simulations of benzimidazole derivatives docked into the active site of a target protein can reveal the stability of the binding pose over time and identify key residues that maintain the interaction. nih.govnih.gov
While specific MD simulation studies on this compound are not publicly documented, research on the closely related 2-propyl-1H-benzimidazole provides valuable insights into the conformational behavior of the propyl chain. nih.gov These studies have shown that the propyl group can adopt different conformations, which can be crucial for its interaction with a binding site. cutm.ac.in The flexibility of the propyl chain in this compound would allow it to explore different regions of a binding pocket, potentially leading to a more favorable binding mode.
An MD simulation of this compound bound to a hypothetical target protein could provide the following information:
Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can indicate the stability of the complex.
Key Interactions: The simulation can reveal which hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, highlighting the most important interactions for binding.
Solvent Accessibility: The simulation can show how the ligand's exposure to the solvent changes upon binding, which can be important for its pharmacokinetic properties.
In Silico Design and Virtual Screening Methodologies for Novel Analogues with Enhanced Activity
In silico design and virtual screening are computational techniques used to identify promising new drug candidates from large chemical libraries. tandfonline.comnih.govrsc.org Virtual screening can be either ligand-based or structure-based. nih.gov Ligand-based methods search for molecules with similar properties to a known active compound, while structure-based methods dock library compounds into the three-dimensional structure of a biological target. nih.govrsc.org
The benzimidazole scaffold is a popular starting point for the design of new bioactive molecules. tandfonline.comnih.gov Virtual screening of large compound libraries has been used to identify novel benzimidazole derivatives with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govtandfonline.comtandfonline.com For example, a virtual screening of the ZINC15 database using the benzimidazole scaffold led to the identification of potential inhibitors of Leishmania mexicana triosephosphate isomerase. nih.gov
The design of novel analogues of this compound could involve a combination of in silico techniques. Starting with the core structure, new derivatives could be designed by adding or modifying functional groups on the naphthyl and benzimidazole rings. These newly designed compounds can then be subjected to virtual screening against a panel of biological targets.
Future Perspectives and Research Trajectories
Summary of Current Research Landscape and Key Achievements in 2-(Naphthylmethyl)-1-propylbenzimidazole Studies
The current body of research on this compound and its analogues is predominantly focused on oncology and infectious diseases. Key achievements have been made in demonstrating the potent biological activities of these compounds, laying a foundation for further drug discovery efforts.
The primary area of investigation for this class of compounds has been their potential as anticancer agents . Numerous studies have reported the synthesis and in vitro evaluation of various 2-(naphthylmethyl)benzimidazole derivatives against a range of cancer cell lines. These studies have consistently highlighted the cytotoxic potential of this scaffold. The mechanism of action for many benzimidazole (B57391) derivatives in cancer involves the inhibition of critical cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.govbiotech-asia.org Some derivatives have also been shown to act as topoisomerase inhibitors or to induce apoptosis through other pathways. nih.gov
Another significant area of research has been the exploration of their antimicrobial properties . Benzimidazole derivatives are known to exhibit a broad spectrum of activity against various pathogens, and the inclusion of a naphthalene (B1677914) moiety can enhance this activity. Research in this area has provided proof-of-concept for the potential of 2-(naphthylmethyl)benzimidazole analogues as a basis for the development of new antibacterial and antifungal agents.
The key achievements in the study of these compounds are summarized in the table below:
| Research Area | Key Achievements |
| Anticancer Activity | - Synthesis of diverse libraries of 2-(naphthylmethyl)benzimidazole analogues. - Identification of compounds with potent in vitro cytotoxicity against various cancer cell lines. - Preliminary insights into the mechanism of action, including tubulin polymerization inhibition. |
| Antimicrobial Activity | - Demonstration of broad-spectrum antibacterial and antifungal activity. - Identification of structural features that contribute to enhanced antimicrobial potency. |
Identified Gaps and Unaddressed Questions in the Research of this Compound and its Analogues
Despite the promising preliminary findings, significant gaps exist in the current understanding of this compound and its analogues. These unaddressed questions represent critical areas for future research to fully elucidate the therapeutic potential of this chemical series.
A major gap is the lack of in-depth mechanistic studies . While tubulin inhibition is a proposed mechanism for some anticancer benzimidazoles, the specific molecular targets of 2-(naphthylmethyl)benzimidazole derivatives are largely unknown. nih.gov Understanding the precise mechanism of action is crucial for rational drug design and for predicting potential side effects. Furthermore, the molecular basis for their antimicrobial activity remains to be thoroughly investigated.
Another significant unaddressed area is the exploration of other therapeutic applications . The focus has been heavily on cancer and infectious diseases, while the potential of these compounds in other areas such as antiviral, anti-inflammatory, or neurodegenerative diseases has not been systematically explored. The structural features of the this compound scaffold suggest that it could interact with a variety of biological targets, warranting a broader screening approach.
The structure-activity relationships (SAR) for this class of compounds are not yet fully defined. While some studies have explored the impact of substitutions on the benzimidazole and naphthalene rings, a comprehensive understanding of how different functional groups influence potency, selectivity, and pharmacokinetic properties is lacking. This knowledge is essential for guiding lead optimization efforts.
Finally, there is a dearth of in vivo efficacy and safety data . The majority of the research has been confined to in vitro studies. To progress these compounds towards clinical development, rigorous evaluation in animal models of disease is necessary to establish their therapeutic efficacy and to assess their safety profiles.
| Identified Gaps and Unaddressed Questions |
| Lack of in-depth mechanistic studies for both anticancer and antimicrobial activities. |
| Limited exploration of therapeutic potential beyond cancer and infectious diseases. |
| Incomplete understanding of the structure-activity relationships (SAR). |
| Absence of in vivo efficacy and safety data. |
Strategic Directions for Future Preclinical Development and Lead Optimization based on Mechanistic Understanding
To advance this compound and its analogues from promising hits to viable clinical candidates, a strategic and multi-faceted approach to preclinical development and lead optimization is required. A key element of this strategy will be to build upon a deeper mechanistic understanding of how these compounds exert their biological effects.
The initial focus of future research should be on elucidating the mechanism of action . For anticancer applications, this would involve identifying the specific molecular targets and pathways affected by these compounds. Techniques such as target-based screening, proteomics, and transcriptomics can be employed to uncover their mode of action. A deeper understanding of the mechanism will enable the design of more selective and potent analogues, potentially reducing off-target effects. nih.gov
Once a clear mechanism is established, structure-based drug design can be employed for lead optimization. If a specific enzyme or receptor is identified as the target, computational modeling and X-ray crystallography can be used to visualize the binding interactions. This information will guide the synthesis of new analogues with improved affinity and selectivity. For instance, modifications to the propyl group at the 1-position or substitutions on the naphthalene ring could be systematically explored to enhance target engagement.
A crucial aspect of preclinical development is the optimization of pharmacokinetic properties . Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential to ensure that the compounds have suitable drug-like characteristics. nih.gov Modifications to the core structure can be made to improve solubility, metabolic stability, and oral bioavailability.
Furthermore, a broader screening cascade should be implemented to explore the full therapeutic potential of this scaffold. Analogues should be tested against a wider range of cancer cell lines, including drug-resistant models, and against a more diverse panel of microbial pathogens. Additionally, screening in other disease models, such as viral infections or inflammatory conditions, could uncover novel applications.
Finally, promising lead compounds with optimized potency, selectivity, and pharmacokinetic profiles should be advanced into in vivo studies . These studies will be critical for demonstrating efficacy in relevant animal models and for establishing a preliminary safety profile, which are prerequisites for initiating clinical trials.
| Strategic Directions for Future Preclinical Development |
| In-depth mechanistic studies to identify specific molecular targets. |
| Structure-based drug design and lead optimization to improve potency and selectivity. |
| Systematic evaluation and optimization of ADME properties. |
| Expansion of biological screening to uncover new therapeutic applications. |
| Progression of optimized leads into in vivo efficacy and safety studies. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Naphthylmethyl)-1-propylbenzimidazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Phillips' method for 2-substituted benzimidazoles, involving condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions . Solvent-free protocols using organocatalysts (e.g., citric acid) enhance yield (85–92%) by reducing side reactions . Microwave-assisted synthesis (e.g., 300 W, 10 min) accelerates cyclization steps, achieving >90% purity . Key parameters include stoichiometric control of naphthylmethyl and propyl precursors and inert atmospheres to prevent oxidation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of C=N stretching (1600–1620 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹) .
- NMR : H NMR identifies naphthylmethyl protons (δ 4.5–5.0 ppm) and propyl chain integration (δ 0.9–1.5 ppm). C NMR distinguishes benzimidazole carbons (δ 145–155 ppm) .
- X-ray Crystallography : Resolves positional isomerism (e.g., naphthyl substitution patterns) and validates molecular geometry .
Q. How are preliminary biological activities of benzimidazole derivatives screened, and what assays are recommended for antimicrobial evaluation?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to membrane disruption .
- Anticancer Assays : MTT assays on cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <50 µM indicate potency. Structural analogs with thiol or triazole substituents exhibit improved cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data among this compound analogs?
- Methodological Answer :
- Electron-Donating vs. Withdrawing Groups : Naphthyl groups enhance π-π stacking with biological targets (e.g., DNA topoisomerases), but bulky substituents may reduce solubility, lowering in vivo efficacy .
- Positional Isomerism : 2-Naphthylmethyl analogs show higher anticancer activity than 1-naphthyl derivatives due to better hydrophobic interactions .
- Data Reconciliation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and molecular dynamics simulations to resolve discrepancies .
Q. What computational strategies predict the pharmacokinetic and target-binding properties of this compound derivatives?
- Methodological Answer :
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with α-amylase inhibition (e.g., pIC₅₀ values). A study showed a predictive >0.8 for benzimidazole-based inhibitors .
- Molecular Docking : Autodock Vina or Schrödinger Suite identifies binding poses in catalytic sites (e.g., CYP450 or kinase domains). For example, naphthylmethyl groups occupy hydrophobic pockets in c-Met kinase (docking score: −9.2 kcal/mol) .
- ADME Prediction : SwissADME predicts moderate bioavailability (TPSA: 60–80 Ų) and CYP3A4-mediated metabolism, guiding lead optimization .
Q. How can solvent effects and excited-state intramolecular proton transfer (ESIPT) be leveraged to design fluorescent probes from benzimidazole derivatives?
- Methodological Answer :
- ESIPT Optimization : Introduce hydroxyl groups at C4/C5 positions to enable proton transfer, yielding large Stokes shifts (>150 nm) for imaging applications. Solvatochromic studies in DMSO/water mixtures validate emission tunability .
- Metal Ion Sensing : 2-(Naphthylmethyl) substitution enhances Cu²⁺/Zn²⁺ chelation, detected via fluorescence quenching (LOD: 10⁻⁷ M) .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity for benzimidazole derivatives, while others show limited efficacy?
- Methodological Answer :
- Structural Variability : Derivatives with -SH or -SO₂ groups exhibit broad-spectrum antifungal activity (e.g., MIC: 2 µg/mL against C. albicans), but methyl or methoxy substituents reduce membrane penetration .
- Assay Conditions : Discrepancies arise from variations in fungal strains, inoculum size, or culture media pH. Standardize protocols using CLSI guidelines .
Q. How can researchers reconcile divergent results in anticancer activity between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : In vitro models overlook hepatic metabolism (e.g., glucuronidation). Use microsomal stability assays (e.g., t₁/₂ >60 min) to prioritize analogs .
- Tumor Microenvironment : Hypoxia and stromal interactions in xenograft models reduce efficacy. Validate hits in 3D spheroid or PDX models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
